The compound 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic molecule primarily studied in the field of medicinal chemistry. Its IUPAC name is benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate, and it has a molecular formula of with a molecular weight of approximately 319.4 g/mol . This compound belongs to the class of piperidine derivatives, which are often explored for their pharmacological properties.
This compound can be classified under:
The synthesis of 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves several steps, including the formation of the piperidine ring, introduction of the amino and carboxylic acid functionalities, and subsequent esterification.
The molecular structure of 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can be represented using various structural notations:
InChI=1S/C18H29N3O2/c1-14(2)18-12-15-8-10-19(11-9-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3.The compound may participate in various chemical reactions typical for piperidine derivatives:
These reactions often require careful control of pH and temperature to optimize yields and minimize by-products.
The mechanism of action for compounds like 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester often involves interactions with neurotransmitter systems:
Studies indicate that modifications to the amino groups can significantly affect binding affinity and selectivity towards various receptors.
The compound should be stored at controlled temperatures (typically between 2°C to 8°C) to maintain stability.
The potential applications for 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester are diverse:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: